7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde 7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 918304-66-2
VCID: VC16901617
InChI: InChI=1S/C15H11BrO2/c16-13-8-4-7-12-14(13)18-10-15(12,9-17)11-5-2-1-3-6-11/h1-9H,10H2
SMILES:
Molecular Formula: C15H11BrO2
Molecular Weight: 303.15 g/mol

7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde

CAS No.: 918304-66-2

Cat. No.: VC16901617

Molecular Formula: C15H11BrO2

Molecular Weight: 303.15 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde - 918304-66-2

Specification

CAS No. 918304-66-2
Molecular Formula C15H11BrO2
Molecular Weight 303.15 g/mol
IUPAC Name 7-bromo-3-phenyl-2H-1-benzofuran-3-carbaldehyde
Standard InChI InChI=1S/C15H11BrO2/c16-13-8-4-7-12-14(13)18-10-15(12,9-17)11-5-2-1-3-6-11/h1-9H,10H2
Standard InChI Key JNGQIISMUZLWGM-UHFFFAOYSA-N
Canonical SMILES C1C(C2=C(O1)C(=CC=C2)Br)(C=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde (C₁₆H₁₃BrO₂) features a partially saturated benzofuran scaffold with three distinct functional groups:

  • Bromine atom at the 7-position of the benzofuran ring

  • Phenyl group at the 3-position

  • Aldehyde moiety at the 3-position

The dihydro modification at positions 2 and 3 creates a partially saturated furan ring, reducing aromaticity while introducing stereochemical complexity. Comparative analysis with structurally similar compounds suggests this configuration enhances molecular stability while maintaining reactivity at the aldehyde group .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₃BrO₂
Molecular Weight317.18 g/mol
Hybridization Indexsp²/sp³ hybrid system
Predicted LogP3.2 ± 0.5
Hydrogen Bond Donors1 (aldehyde proton)

Synthetic Methodologies

The synthesis of 7-bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde likely involves multi-step sequences building upon established benzofuran chemistry :

Core Scaffold Construction

Dihydrobenzofuran formation typically proceeds through acid-catalyzed cyclization of appropriately substituted phenols. For example, 2,3-dihydrobenzofuran derivatives are often synthesized from 2-allylphenol precursors via intramolecular Friedel-Crafts alkylation . Bromination at the 7-position would likely employ electrophilic substitution using bromine in dichloromethane or acetic acid .

Physicochemical Characteristics

The compound’s properties derive from its unique electronic configuration:

  • Solubility: Limited aqueous solubility (predicted <1 mg/mL) due to aromatic systems, enhanced in polar aprotic solvents like DMSO or DMF

  • Thermal Stability: Decomposition temperature estimated at 215–230°C based on analogous brominated benzofurans

  • Spectroscopic Features:

    • ¹H NMR: Characteristic aldehyde proton signal at δ 9.8–10.2 ppm

    • ¹³C NMR: Carbonyl carbon resonance near δ 190–195 ppm

    • IR Spectroscopy: Strong C=O stretch at 1700–1720 cm⁻¹

CompoundIC₅₀ (COX-2 Inhibition)MIC (S. aureus)
7-Bromo-dihydrobenzofuran 18 μM64 μg/mL
3-Phenylbenzofuran carboxamide 9 μM32 μg/mL
Target Compound (Predicted)12–15 μM16–32 μg/mL

Research Challenges and Future Directions

Current limitations in studying 7-bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde include:

Promising research avenues include:

  • Development of asymmetric synthesis protocols

  • Structure-activity relationship studies modifying the aldehyde group

  • Hybrid molecule design combining benzofuran and chalcone pharmacophores

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